Racemic Methyl Efavirenz is a synthetic compound that plays a critical role in the treatment of Human Immunodeficiency Virus (HIV) infections. It is a member of the non-nucleoside reverse transcriptase inhibitors class, which works by inhibiting the reverse transcriptase enzyme, crucial for viral replication. The compound is known for its effectiveness and has been included on the World Health Organization's List of Essential Medicines. Methyl Efavirenz is characterized by its unique molecular structure and specific pharmacological properties that contribute to its therapeutic efficacy against HIV.
Methyl Efavirenz is derived from the parent compound Efavirenz, which was developed by Merck & Co. for use as an antiretroviral medication. The compound is classified as a non-nucleoside reverse transcriptase inhibitor and is primarily used in combination therapies for HIV treatment. Its classification reflects its mechanism of action, which differs from nucleoside analogs that mimic the building blocks of DNA.
The synthesis of racemic Methyl Efavirenz has evolved over the years, with several methods reported in the literature.
Methyl Efavirenz has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula of Methyl Efavirenz is . The key features of its molecular structure include:
Methyl Efavirenz undergoes various chemical reactions during its synthesis and metabolism:
Methyl Efavirenz exerts its antiviral effects by binding to the reverse transcriptase enzyme at a site distinct from where nucleosides bind. This allosteric inhibition prevents the conversion of viral RNA into DNA, thereby halting viral replication. Key points about its mechanism include:
Methyl Efavirenz exhibits distinct physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Methyl Efavirenz is primarily used in the treatment of HIV infection as part of antiretroviral therapy regimens. Its applications extend beyond direct therapeutic use:
rac Methyl Efavirenz (CAS 353270-76-5) is chemically designated as (4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, with the molecular formula C₁₅H₁₁ClF₃NO₂ and a molecular weight of 329.70 g/mol [5] [6] [8]. The compound features a benzoxazinone core substituted with chlorine, trifluoromethyl, and a 2-(2-methylcyclopropyl)ethynyl moiety. Its stereochemical complexity arises from two chiral elements: the cyclopropane ring (C8-C9) and the benzoxazinone C4 position, generating four possible stereoisomers (two pairs of enantiomers) [6] [10]. The commercial material is supplied as a mixture of diastereomers, reflecting the racemic nature at both chiral centers rather than a single enantiomeric form [6] [10].
The diastereomeric mixture exhibits distinct physicochemical behaviors compared to isolated enantiomers due to differential molecular packing and intermolecular interactions. Unlike the parent drug efavirenz (which demonstrates significant enantioselectivity in metabolism via CYP2B6), rac Methyl Efavirenz's stereochemical heterogeneity influences its crystallization tendencies and solubility [3] [6]. The 2-methylcyclopropyl group imposes steric constraints that affect rotational freedom, potentially leading to variations in biological activity or degradation pathways among stereoisomers. This configurational diversity necessitates specialized chiral separation techniques (e.g., chiral HPLC) for resolving individual enantiomers, though specific resolution data was not available in the sourced literature [10].
Table 1: Structural Identifiers of rac Methyl Efavirenz
Identifier | Value |
---|---|
Systematic IUPAC Name | (4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Canonical SMILES | CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
InChI Key | VTRDGEWILKMMRP-CTCYHXBNSA-N |
Isomeric SMILES | CC1C[C@@H]1C#C[C@]2(OC(=O)Nc3ccc(Cl)cc23)C(F)(F)F |
X-ray crystallographic analysis confirms the trans configuration of the cyclopropane ring and the S configuration at C4 in the predominant crystalline form. The benzoxazinone ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen (N-H⋯O=C), with a bond distance of approximately 2.02 Å [8]. NMR characterization (¹H, ¹³C, ¹⁹F) reveals key structural features:
rac Methyl Efavirenz is a lipophilic solid with limited aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in organic solvents like ethanol, acetonitrile, and dichloromethane [5] [8]. Its octanol-water partition coefficient (LogP) ranges from 3.77–4.3, indicating significant hydrophobicity consistent with its structural features (aromatic rings, trifluoromethyl group, alkyne) [5] [8]. Thermal analysis reveals a melting point between 162–165°C and a boiling point of 348.5°C at 760 mmHg. The compound decomposes above 200°C without polymorphic transitions, generating volatile fragments including chlorobenzene and trifluoroacetate derivatives [5] [8].
Table 2: Thermal and Solubility Properties
Property | Value/Range | Conditions |
---|---|---|
Melting Point | 162–165°C | Capillary method |
Boiling Point | 348.5°C | 760 mmHg |
Water Solubility | <0.1 mg/mL | 25°C |
LogP (Octanol-Water) | 3.77–4.3 | Calculated/Experimental |
Density | 1.484 g/cm³ | 20°C |
Flash Point | 164.6°C | Closed cup |
rac Methyl Efavirenz exhibits monotropic polymorphism, where Form I (thermodynamically stable) and Form II (metastable) show distinct X-ray diffraction patterns. Form I displays characteristic peaks at 2θ = 12.8°, 15.4°, and 24.6°, while Form II exhibits peaks at 2θ = 7.2°, 13.1°, and 20.3° [5] [6]. Environmental humidity induces a reversible hydrate formation at >80% RH, with water incorporation up to 1.2% w/w, causing a 5% expansion in unit cell volume. Photostability studies under UV light (300–400 nm) indicate negligible degradation after 48 hours, but prolonged exposure promotes cis-trans isomerization at the cyclopropane ring [6] [10]. Storage at -20°C preserves crystalline integrity, whereas temperatures >40°C accelerate amorphous solid formation, particularly under mechanical stress [6] [10].
Table 3: Polymorphic Responses to Environmental Stressors
Stress Factor | Observed Solid-State Change | Kinetics |
---|---|---|
High Humidity (>80% RH) | Hydrate formation (up to 1.2% H₂O) | Reversible in 24–48 hours |
Temperature >40°C | Partial amorphization | Irreversible after 7 days |
UV Exposure (350 nm) | Cis-trans isomerization at cyclopropane | 5–10% conversion after 72 hours |
Mechanical Grinding | Crystal defect accumulation | Immediate |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1